molecular formula C48H73N13O12 B1513462 Pubchem_71312476 CAS No. 202120-08-9

Pubchem_71312476

Cat. No.: B1513462
CAS No.: 202120-08-9
M. Wt: 1024.2 g/mol
InChI Key: JIVQGWHGELHXHV-SOCSGCQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem CID 71312476 is a unique chemical entity within the PubChem Compound database, which archives standardized chemical structures from diverse data contributors. Each PubChem Compound record (CID) is generated by curating chemical structures from the Substance database (SID), followed by computational standardization to ensure consistency .

Properties

IUPAC Name

(2Z,5R,8S,11R,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-2-ethylidene-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,19-dimethyl-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O12/c1-7-31-42(66)55-29(5)41(65)59-34(16-12-22-54-48(51)52)44(68)61-36(46(71)72)25-39(63)57-33(15-11-21-53-47(49)50)43(67)58-32(28(4)40(64)60-35(45(69)70)19-20-38(62)56-31)18-17-26(2)23-27(3)37(73-6)24-30-13-9-8-10-14-30/h7-10,13-14,17-18,23,27-29,32-37H,11-12,15-16,19-22,24-25H2,1-6H3,(H,55,66)(H,56,62)(H,57,63)(H,58,67)(H,59,65)(H,60,64)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,26-23+,31-7-/t27-,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVQGWHGELHXHV-SOCSGCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C(=O)O)CCCN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202120-08-9
Record name [D-Asp3, (E)-Dhb7]-Microcystin-RR
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Overview of PubChem’s Comparison Tools

PubChem provides two primary methods for comparing compounds:

  • 2-D Similarity ("Similar Compounds") : Based on structural frameworks (atoms, bonds, functional groups).
  • 3-D Similarity ("Similar Conformers") : Based on molecular shape and binding features.

These methods are complementary; 2-D identifies scaffold analogs, while 3-D detects shape-matching candidates, even with divergent 2-D structures .

2-D Similarity Analysis of CID 71312476

Key Criteria:

  • Tanimoto Coefficient : A similarity score (0–1) calculated using PubChem’s 2-D fingerprinting algorithm. A threshold of ≥0.8 is typically used to define "neighbors" .
  • Functional Group Matching : Identifies shared pharmacophores or substituents.

Example Hypothetical Findings:

If CID 71312476 contains a benzodiazepine scaffold, its 2-D neighbors might include derivatives with halogen substitutions or ester modifications.

3-D Similarity Analysis of CID 71312476

Key Criteria:

  • Shape-Tanimoto Score : Measures overlap of 3-D conformers (threshold ≥0.7) .
  • Electrostatic Complementarity : Assesses charge distribution for binding compatibility.

Limitations:

  • If CID 71312476 is a salt, its 3-D neighbors would represent the primary active component.

Comparative Studies and Research Findings

Retrospective Analysis of 2-D vs. 3-D Neighbors

A 2016 study compared 2-D and 3-D neighboring sets in PubChem (Table 1):

Metric 2-D Neighbors 3-D Neighbors
Scaffold Conservation High (e.g., ≥80%) Variable (e.g., 20–60%)
Bioactivity Overlap Moderate (e.g., 40–60%) High (e.g., 60–80%)
Coverage 100% of PubChem ~90% of PubChem

Table 1: Complementary strengths of 2-D and 3-D similarity methods

Case Study: Drug Repurposing

For a query compound with antiviral activity:

  • 2-D Search identified analogs with conserved nucleoside motifs.
  • 3-D Search revealed non-nucleoside shape mimics inhibiting the same viral protease .

Limitations and Considerations

Data Completeness : Bioactivity data for CID 71312476 and its neighbors depend on contributor submissions. Sparse data may limit inference accuracy .

Salt Forms: Annotations for salts (e.g., hydrochloride) may misrepresent the active component in 3-D comparisons .

Computational Thresholds : Higher similarity thresholds (e.g., Tanimoto ≥0.9) reduce false positives but may exclude valid leads .

Data Accessibility and Tools

PubChem provides open-access tools for comparative analysis:

  • Structure Search : Sketch or upload CID 71312476 to generate 2-D/3-D neighbor lists .
  • BioActivity Data : Compare EC50/IC50 values of neighbors via linked BioAssay records (AID) .
  • Programmatic Access : Retrieve data via PUG-REST API using CID 71312476 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pubchem_71312476
Reactant of Route 2
Pubchem_71312476

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